Haliangicin

antifungal oomycete structure-activity relationship

Haliangicin is a β-methoxyacrylate-type polyene antifungal antibiotic isolated from the marine myxobacterium Haliangium ochraceum (previously designated Haliangium luteum). As the first secondary metabolite discovered from a marine myxobacterium, haliangicin represents a structurally distinct scaffold characterized by a conjugated tetraene moiety, a β-methoxyacrylate pharmacophore, and a unique terminal epoxy alkene group.

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
Cat. No. B1249031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaliangicin
Synonymshaliangicin
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC(CC1(C(O1)C=C)C)C(=CC=C(C)C=C(C(=CC(=O)OC)OC)OC)C
InChIInChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10-,16-11+,18-12-,19-13+
InChIKeyXIKGETOZQXNXHV-CPFPKWEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haliangicin: Potent Marine-Derived β-Methoxyacrylate Antifungal for Research and Industrial Selection


Haliangicin is a β-methoxyacrylate-type polyene antifungal antibiotic isolated from the marine myxobacterium Haliangium ochraceum (previously designated Haliangium luteum) [1]. As the first secondary metabolite discovered from a marine myxobacterium, haliangicin represents a structurally distinct scaffold characterized by a conjugated tetraene moiety, a β-methoxyacrylate pharmacophore, and a unique terminal epoxy alkene group [2]. The compound demonstrates selective and potent antifungal activity, with negligible antibacterial effects, targeting the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain [3].

Why Generic Substitution Fails: Structural and Pharmacological Uniqueness of Haliangicin


Haliangicin's β-methoxyacrylate pharmacophore and terminal epoxy alkene are critical for its potent and selective antifungal activity. Simple substitution with other β-methoxyacrylate antifungals (e.g., strobilurins) or polyene antimycotics (e.g., amphotericin B) is not scientifically valid due to fundamental differences in molecular target, spectrum, and cytotoxicity [1]. Unlike many β-methoxyacrylates which are primarily agricultural fungicides, haliangicin's unique structural features confer a distinct anti-oomycete profile and a specific cytotoxicity signature [2]. Furthermore, minor stereochemical or structural variations among naturally occurring haliangicin isomers result in significant differences in both antifungal potency and cytotoxic activity, as detailed in the quantitative evidence below [3].

Haliangicin vs. In-Class Analogues: Quantitative Differentiation Guide


Superior Anti-Oomycete Activity: Haliangicin vs. Engineered Analogues

Haliangicin (1) demonstrates potent anti-oomycete activity against the plant pathogen Phytophthora capsici, a major agricultural target. In a direct comparative bioassay, haliangicin (1) exhibited a minimum inhibitory dose of 0.1 μg/disk [1]. This activity is comparable to engineered analogue 4 (0.1 μg/disk) but is 30-fold greater than that of analogue 7 (3.0 μg/disk), demonstrating the critical role of the terminal vinyl epoxide structure in maintaining high potency [1].

antifungal oomycete structure-activity relationship

Reduced Cytotoxicity: Haliangicin vs. Myxothiazol A in Mammalian Cells

A key differentiator for haliangicin is its favorable safety profile relative to the related β-methoxyacrylate antibiotic myxothiazol A. In a growth inhibition assay using mouse cell cultures, haliangicin and its isomers were found to be significantly less cytotoxic than myxothiazol A and its methyl ester [1]. This class-level inference is based on a comparative assessment within the same study, highlighting a reduced potential for mammalian cell toxicity [1].

cytotoxicity selectivity mammalian cell culture

Optimized Production: 10-Fold Yield Increase via Heterologous Expression

The native marine myxobacterium producer yields haliangicin at a low and impractical rate of ~1 mg/L after extended culture [1]. A critical breakthrough for procurement and research was the heterologous expression of the haliangicin biosynthetic gene cluster (hli) in Myxococcus xanthus [2]. This system achieved a tenfold increase in haliangicin production and a threefold faster growth rate compared to the original producer [2]. This represents a major, quantifiable improvement in production efficiency that enables reliable supply and cost-effective access to the compound [2].

bioproduction heterologous expression process optimization

Differential Cytotoxicity: Haliangicin Isomers vs. HeLa S3 Cells

The cytotoxic activity of haliangicin and its isomers varies considerably depending on subtle structural changes. In a direct comparison against HeLa S3 cervical cancer cells, haliangicin (1) exhibited an IC50 of 41 nM [1]. This is significantly less potent than analogue 7 (IC50: 17 nM), which showed a 2.4-fold increase in activity [1]. In contrast, analogue 4 (IC50: 55 nM) was less potent [1]. These data demonstrate that specific modifications to the terminal vinyl epoxide can tune cytotoxicity, making haliangicin the benchmark for this activity spectrum [1].

anticancer cytotoxicity structure-activity relationship

Haliangicin: Best-Fit Application Scenarios for Research and Industrial Use


Anti-Oomycete Research and Agricultural Fungicide Discovery

Haliangicin's potent and specific activity against oomycetes like Phytophthora capsici (MIC 0.1 μg/disk) makes it a leading natural product scaffold for developing novel anti-oomycete agents for crop protection. Its activity is 30-fold greater than some close structural analogues [1], underscoring the importance of its unique terminal epoxy alkene. Researchers should prioritize haliangicin over less active analogues for structure-activity relationship studies targeting oomycete pathogens [1].

Mitochondrial Complex III Inhibition Studies

As a confirmed inhibitor of the cytochrome bc1 complex (complex III) in fungal mitochondrial respiratory chains [1], haliangicin serves as a valuable chemical probe. Its β-methoxyacrylate pharmacophore provides a defined mode of action distinct from other complex III inhibitors like antimycin A (which binds to a different site). Haliangicin should be selected over other complex III inhibitors when studying the specific effects of β-methoxyacrylate binding on electron transport and fungal respiration [1].

Cytotoxicity Profiling and Selective Anticancer Lead Generation

The differential cytotoxicity of haliangicin (IC50 41 nM) and its analogues (e.g., analogue 7: IC50 17 nM) against HeLa S3 cells [1] provides a defined starting point for medicinal chemistry efforts. Haliangicin can be prioritized over other natural products when the goal is to explore a scaffold that exhibits both antifungal and tunable cytotoxic activity, as the structure-activity relationship around the vinyl epoxide is well-established [1].

Scaled Bioproduction and Process Development

For industrial biotechnologists seeking to produce this valuable natural product, the heterologous expression system in M. xanthus offers a reliable and scalable platform with a 10-fold yield improvement over native fermentation [1]. This validated system should be the preferred method for any production campaign, as it overcomes the slow growth and low productivity inherent to the native marine myxobacterium [1].

Technical Documentation Hub

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25 linked technical documents
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